molecular formula C14H9F3N2 B076456 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile CAS No. 13481-62-4

2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile

Cat. No. B076456
CAS RN: 13481-62-4
M. Wt: 262.23 g/mol
InChI Key: ZWADFWPVXXWOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. In cancer cells, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to inhibit the activity of the proteasome, a protein complex that is essential for the survival of cancer cells. In Alzheimer's disease, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.

Biochemical And Physiological Effects

2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. In cancer cells, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to induce apoptosis, a process of programmed cell death, and inhibit cell proliferation. In Alzheimer's disease, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been shown to improve cognitive function and memory. 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile also has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile research, including the development of new synthetic methods for 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile and its derivatives, the investigation of its potential applications in other fields, such as catalysis and energy storage, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile and its derivatives for potential drug development.

Synthesis Methods

2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile can be synthesized through a multistep reaction process, which involves the conversion of 3-(Trifluoromethyl)aniline to 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile. The reaction process starts with the nitration of 3-(Trifluoromethyl)aniline to form 3-(Trifluoromethyl)-2-nitroaniline, which is then reduced to 3-(Trifluoromethyl)-2-aminophenylamine. The final step involves the reaction of 3-(Trifluoromethyl)-2-aminophenylamine with benzonitrile to form 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile.

Scientific Research Applications

2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been used as a building block for the synthesis of new organic materials with potential applications in electronics and optoelectronics. In organic synthesis, 2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile has been used as a versatile reagent for the synthesis of various compounds.

properties

CAS RN

13481-62-4

Product Name

2-((3-(Trifluoromethyl)phenyl)amino)benzonitrile

Molecular Formula

C14H9F3N2

Molecular Weight

262.23 g/mol

IUPAC Name

2-[3-(trifluoromethyl)anilino]benzonitrile

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)11-5-3-6-12(8-11)19-13-7-2-1-4-10(13)9-18/h1-8,19H

InChI Key

ZWADFWPVXXWOEY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=CC=CC(=C2)C(F)(F)F

synonyms

2-(3-TRIFLUOROMETHYL-PHENYLAMINO)-BENZONITRILE

Origin of Product

United States

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